molecular formula C12H15Cl2N3 B2991541 N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride CAS No. 2034613-33-5

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride

Cat. No.: B2991541
CAS No.: 2034613-33-5
M. Wt: 272.17
InChI Key: ZVQHYJIIECVXNU-UHFFFAOYSA-N
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Description

N2-(p-Tolyl)pyridine-2,3-diamine dihydrochloride is a pyridine derivative featuring a 2,3-diamine backbone substituted at the N2 position with a para-methylphenyl (p-tolyl) group. The dihydrochloride salt enhances its stability and solubility in polar solvents. The p-tolyl group, being electron-donating, may influence reactivity, solubility, and binding interactions compared to other substituents.

Properties

IUPAC Name

2-N-(4-methylphenyl)pyridine-2,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12;;/h2-8H,13H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQHYJIIECVXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride typically involves the reaction of 2,3-diaminopyridine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-(p-tolyl)pyridine-2,3-dione, while reduction may produce N2-(p-tolyl)pyridine-2,3-diamine.

Scientific Research Applications

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
This compound C₁₂H₁₄Cl₂N₃ (estimated) 270.9 p-Tolyl (electron-donating) Pharmaceuticals, agrochemicals -
N2-(4-Fluorophenyl)pyridine-2,3-diamine dihydrochloride C₁₁H₁₂Cl₂FN₃ 276.14 4-Fluorophenyl (electron-withdrawing) Drug intermediates
N2-(3-Fluorophenyl)pyridine-2,3-diamine dihydrochloride Not specified ~276.14 (estimated) 3-Fluorophenyl (positional isomer) Research chemicals
N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride C₁₃H₁₈Cl₂N₄ 301.22 4-Dimethylaminophenyl (strong donor) Catalysis, dyes
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (HC Blue 7) C₇H₁₂Cl₂N₃O (estimated) ~224.9 (estimated) 6-Methoxy, N2-methyl (pyridine modifications) Hair dyes, cosmetics

Substituent Effects on Properties

  • Electronic Effects: The p-tolyl group (electron-donating) may increase electron density on the pyridine ring, enhancing nucleophilicity compared to the electron-withdrawing 4-fluorophenyl analog .
  • Solubility and Stability: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. The methoxy and methylamino groups in HC Blue 7 () may further improve solubility, making it suitable for cosmetic formulations .
  • Biological and Industrial Applications :

    • Fluorinated analogs (e.g., 4-fluorophenyl derivative) are often explored in drug development due to enhanced metabolic stability .
    • HC Blue 7 is explicitly used in hair dyes, leveraging its stability and chromophoric properties .

Pharmaceutical Relevance

  • Fluorinated derivatives (e.g., 4-fluoro and 3-fluoro) are common in medicinal chemistry for tuning pharmacokinetic properties .

Industrial Use Cases

  • HC Blue 7 (6-methoxy-N2-methyl derivative) is a commercial hair dye component, highlighting the role of pyridine-diamine derivatives in cosmetics .
  • Pivalamide-substituted pyridines () are priced at $500–$6,000 per gram, indicating high value for specialized intermediates .

Biological Activity

N2-(p-tolyl)pyridine-2,3-diamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a pyridine derivative that exhibits a range of biological activities. Its structure allows it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may inhibit or activate certain pathways within biological systems, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Research has suggested that this compound possesses antiproliferative effects on cancer cell lines. It appears to induce apoptosis in malignant cells through the activation of caspase pathways.
  • Neurotropic Effects : Some studies have explored the psychotropic properties of pyridine derivatives, indicating potential anxiolytic and antidepressant effects. These findings suggest that this compound may influence neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity Effect Mechanism References
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInduction of apoptosisActivation of caspase pathways
NeurotropicAnxiolytic effectsModulation of neurotransmitter systems

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The compound was found to induce apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release into the cytosol.

Table 2: Anticancer Efficacy Data

Cell Line IC50 (µM) Apoptosis Induction (%) Mechanism
HeLa1070Caspase-3 activation
MCF-71565Mitochondrial pathway activation
A5491275Cytochrome c release

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the p-tolyl group can significantly impact the biological activity of this compound. Variations in substituents on the pyridine ring have been shown to enhance or diminish its efficacy against specific targets.

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